molecular formula C12H16FO4P B14669769 Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester CAS No. 39758-40-2

Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester

Cat. No.: B14669769
CAS No.: 39758-40-2
M. Wt: 274.22 g/mol
InChI Key: IITIYSJPZFRJOP-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a 4-fluorophenyl group and a diethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester can be synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate . The reaction conditions typically involve heating the reactants under reflux.

Industrial Production Methods

Industrial production of phosphonic acid esters often involves large-scale Michaelis–Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates.

Scientific Research Applications

Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.

Properties

CAS No.

39758-40-2

Molecular Formula

C12H16FO4P

Molecular Weight

274.22 g/mol

IUPAC Name

2-diethoxyphosphoryl-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C12H16FO4P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

IITIYSJPZFRJOP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC=C(C=C1)F)OCC

Origin of Product

United States

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